molecular formula C11H12ClN3O4 B11723821 Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11723821
M. Wt: 285.68 g/mol
InChI Key: VTYRGKOCSXKHPS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound with the molecular formula C11H12ClN3O4 and a molecular weight of 285.69 g/mol . This compound is known for its unique structural features, which include a chloro group, a nitrophenyl group, and a hydrazinylidene moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl chloroacetate under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds, such as:

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYRGKOCSXKHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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